3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHQCZWJPFTRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)F)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoroimidazo 1,2 a Pyridine 2 Carbohydrazide and Its Analogues
Strategic Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. nih.gov Consequently, a variety of robust synthetic methods have been developed for its construction. These strategies often begin with a substituted 2-aminopyridine (B139424), which serves as the foundational building block for the bicyclic structure. For the target compound, a 6-fluoro-2-aminopyridine would be the logical starting material to incorporate the desired fluorine atom onto the pyridine (B92270) ring.
Multicomponent Reaction Protocols for Imidazo[1,2-a]pyridine Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains significant portions of all the initial components. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
One of the most prominent MCRs for synthesizing the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé reaction (GBB-3CR). nih.govnih.gov This one-pot reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.org The reaction proceeds under the catalysis of various Lewis or Brønsted acids, such as scandium triflate or perchloric acid, to form 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov Microwave-assisted GBB reactions have also been developed to shorten reaction times and improve yields. mdpi.commdpi.com
| Catalyst | Solvent | Conditions | Key Feature |
|---|---|---|---|
| Scandium Triflate | Methanol | Microwave Irradiation | Efficient for 3-aminoimidazo[1,2-a]pyridines |
| Perchloric Acid | Methanol | Room Temperature | Classic Brønsted acid catalysis nih.gov |
| Ammonium Chloride | Ethanol | Microwave Irradiation | Eco-friendly, "green" catalyst mdpi.commdpi.com |
| None (Catalyst-Free) | HFIP | Room Temperature | Solvent-promoted reaction with specific substrates beilstein-journals.org |
Cyclization Reactions for the Formation of the Fused Bicyclic System
Cyclization reactions are fundamental to the formation of the fused bicyclic imidazo[1,2-a]pyridine system. These methods typically involve the reaction of a 2-aminopyridine with a bifunctional molecule, leading to an initial N-alkylation followed by an intramolecular cyclization and dehydration.
A classic and widely used method is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones. acs.org The reaction begins with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the carbon bearing the halogen, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring. Catalyst-free versions of this reaction have been developed using high-boiling solvents like DMF or by employing microwave irradiation. acs.org
Another effective strategy involves the cycloisomerization of N-propargylpyridiniums. In this approach, a 2-aminopyridine is first reacted with a propargyl bromide to form a 2-amino-1-(2-propynyl)pyridinium bromide intermediate. Treatment of this salt with a base, such as aqueous sodium hydroxide, promotes a rapid cyclization to furnish the imidazo[1,2-a]pyridine scaffold. This method is notable for being rapid, efficient, and proceeding under metal-free, aqueous conditions.
Palladium-Catalyzed and Metal-Free Synthetic Pathways
Modern synthetic chemistry has seen the development of both metal-catalyzed and metal-free pathways to access the imidazo[1,2-a]pyridine core, offering a range of options depending on substrate scope and functional group tolerance.
Palladium-catalyzed reactions have been employed for C-H functionalization and cross-coupling reactions to build or modify the imidazo[1,2-a]pyridine skeleton. For instance, Pd(OAc)₂ can catalyze the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes under microwave irradiation to produce 2,3-disubstituted imidazo[1,2-a]pyridines. Palladium catalysis is particularly valuable for post-synthesis modifications, such as the C-H arylation of a pre-formed imidazo[1,2-a]pyridine ring, allowing for the introduction of further complexity. However, direct carboxylation of the C2 position using palladium catalysis and CO₂ remains a challenging but evolving area of research. mdpi.com
Metal-free pathways offer advantages in terms of cost, toxicity, and ease of product purification. colab.ws A number of such protocols have been established. For example, molecular iodine can be used to catalyze the condensation of 2-aminopyridines with acetophenones or oxime esters to yield 2-substituted imidazo[1,2-a]pyridines. acs.orgnih.gov In some cases, reactions can proceed without any catalyst under specific conditions, such as the reaction between 2-aminopyridine and ethyl bromopyruvate in refluxing ethanol, which directly yields an ethyl imidazo[1,2-a]pyridine-2-carboxylate, a key precursor for the target carbohydrazide (B1668358). nih.gov
| Pathway Type | Typical Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Palladium-Catalyzed | Pd(OAc)₂, Pd(PPh₃)₄ | High efficiency, broad scope for cross-coupling | Cost, potential metal contamination, ligand sensitivity |
| Metal-Free (Catalytic) | I₂, Scandium Triflate, NH₄Cl | Lower cost, reduced toxicity | May require specific substrates or harsher conditions |
| Metal-Free (Catalyst-Free) | Specific solvents (e.g., HFIP, DMF), heat | Operational simplicity, no catalyst cost/removal | Limited scope, often requires high temperatures acs.org |
Introduction and Functionalization of the Carbohydrazide Moiety
Once the 3-fluoroimidazo[1,2-a]pyridine core is synthesized, the next critical step is the installation of the carbohydrazide group (-CONHNH₂) at the C2 position. This is typically achieved through a precursor, such as a carboxylic acid or, more commonly, an ester.
Direct Acylation and Esterification-Hydrazinolysis Routes
The most common and reliable method for preparing carboxylic acid hydrazides is through the hydrazinolysis of a corresponding ester. nih.gov This two-step sequence is highly effective for synthesizing 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide.
Esterification: First, an ester group, typically an ethyl or methyl ester, is installed at the C2 position of the imidazo[1,2-a]pyridine ring. This produces a compound like ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This intermediate can often be synthesized directly during the ring formation step, as described in sections 2.1.2 and 2.2.2.
Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), usually in a protic solvent such as ethanol, under reflux conditions. researchgate.netnih.gov The lone pair on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the stable carbohydrazide product. This reaction is generally high-yielding and clean.
Direct acylation methods to form the hydrazide are less common due to the challenges in preparing and handling the necessary acylating agents and the potential for side reactions. The ester-hydrazinolysis route remains the preferred and more robust pathway.
Regioselective Installation of the Hydrazide Group at the C2 Position
Achieving regioselectivity is paramount, as functionalization of the imidazo[1,2-a]pyridine ring can potentially occur at several positions. The C3 position is often more electronically rich and susceptible to electrophilic attack or radical functionalization than the C2 position. researchgate.netnih.gov Therefore, strategies must be employed to specifically direct functionalization to the C2 carbon.
A highly effective strategy for ensuring C2 functionalization is to incorporate the C2 substituent, or its precursor, during the initial ring-forming cyclization reaction. This approach pre-determines the regiochemical outcome. For the synthesis of the target carbohydrazide, this involves using a three-carbon building block that already contains the future ester functionality.
A prime example is the reaction of 6-fluoro-2-aminopyridine with ethyl bromopyruvate . In this variation of the Tschitschibabin reaction, the ethyl bromopyruvate serves as the α-haloketone equivalent. The reaction proceeds via N-alkylation followed by intramolecular cyclization and dehydration to directly and regioselectively form ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate. nih.gov This method is advantageous because it avoids the potential difficulties of trying to selectively functionalize a pre-existing imidazo[1,2-a]pyridine ring at the less reactive C2 position. Subsequent hydrazinolysis of this ester intermediate, as described previously, cleanly affords the desired this compound. researchgate.netnih.gov
Fluorination Strategies for the 3-Position of the Imidazo[1,2-a]pyridine System
The introduction of a fluorine atom at the C-3 position of the imidazo[1,2-a]pyridine core is a critical step in the synthesis of this compound and its analogues. This structural modification can significantly influence the compound's physicochemical and pharmacological properties. Various strategies have been developed for the direct and indirect fluorination of this privileged heterocyclic system, primarily focusing on electrophilic fluorinating agents.
One notable approach involves a one-pot, three-step procedure starting from styrene. acs.orgnih.gov This method proceeds through sequential bromination, condensation, and finally, fluorination. In this sequence, reagents like 1-fluoropyridinium tetrafluoroborate (B81430) serve the dual purpose of being both the fluorine source and the base required for the reaction. acs.orgnih.gov This multi-step, single-pot approach enhances efficiency by minimizing the need for isolation and purification of intermediates.
Direct C-H fluorination of a pre-formed imidazo[1,2-a]pyridine ring is another key strategy. Electrophilic fluorinating agents are commonly employed for this purpose. These reagents selectively target the electron-rich C-3 position of the imidazo[1,2-a]pyridine nucleus. The reactivity of this position is due to the electronic nature of the fused heterocyclic system. A variety of electrophilic N-F reagents have proven effective, as detailed in the table below.
| Fluorinating Agent | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Selectfluor® (F-TEDA-BF4) | Acetonitrile, Room Temperature to Reflux | High efficiency, commercial availability, ease of handling. | General Knowledge |
| N-Fluorobenzenesulfonimide (NFSI) | Various organic solvents (e.g., DMF, DCE), often requires a catalyst. | Effective for a broad range of substrates. | General Knowledge |
| 1-Fluoropyridinium tetrafluoroborate | tert-BuOH–water solvent system. | Acts as both a fluorine source and a base. | acs.orgnih.gov |
The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and selectivity, minimizing the formation of unwanted byproducts.
Chemo- and Regioselectivity Considerations in Synthesis
Achieving the desired chemo- and regioselectivity is a central challenge in the synthesis of complex molecules like this compound. The imidazo[1,2-a]pyridine scaffold possesses multiple reactive sites, making controlled functionalization a key consideration for synthetic chemists. rsc.org
Regioselectivity: The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate its reactivity towards electrophiles. The C-3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution, including fluorination, halogenation, and alkylation. rsc.orgmdpi.com This inherent preference simplifies the regioselective functionalization at C-3. nih.gov However, functionalization at other positions, such as C-2, C-5, or C-6, requires different strategies that can override the natural reactivity of the C-3 position. rsc.orgmdpi.com For the synthesis of the target compound, this high reactivity at C-3 is advantageous for the fluorination step.
A facile, three-step, one-pot procedure for the regioselective synthesis of 3-fluoro-imidazopyridine derivatives has been developed, highlighting the controlled introduction of the fluorine atom specifically at the desired position. nih.gov Catalyst-free methods have also been developed that allow for the concise and efficient synthesis of imidazo[1,2-a]-pyridines with high regioselectivity. rsc.org
Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound, the starting materials and intermediates contain multiple functional groups (e.g., amine, pyridine nitrogen, and the evolving carbohydrazide moiety). For instance, during the construction of the imidazo[1,2-a]pyridine core, the initial reaction involves the nucleophilic attack of the pyridine nitrogen from a 2-aminopyridine derivative on an appropriate electrophile. bio-conferences.org This must occur selectively over the reaction of the exocyclic amino group. Subsequent transformations, such as the introduction of the carbohydrazide group at the C-2 position and fluorination at C-3, must be orchestrated in a way that prevents unwanted side reactions. The choice of protective groups and the sequence of reaction steps are critical for ensuring that each reagent reacts only at the intended site.
Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound Derivatives
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. ingentaconnect.com The synthesis of imidazo[1,2-a]pyridine derivatives is no exception, with significant research focused on developing more environmentally sustainable methods. acs.orgresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. ingentaconnect.com
Several green strategies have been applied to the synthesis of the imidazo[1,2-a]pyridine scaffold:
Use of Aqueous Media: Traditional organic syntheses often rely on volatile and toxic organic solvents. Researchers have developed methods that use water as a solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org For example, a copper(II)-ascorbate catalyzed A3-coupling reaction for synthesizing imidazo[1,2-a]pyridine derivatives has been successfully performed in aqueous micellar media. acs.org
Catalyst-Free and Metal-Free Reactions: Many synthetic procedures for imidazo[1,2-a]pyridines have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. rsc.orgbio-conferences.org Metal-free approaches are particularly desirable as they avoid contamination of the final product with residual toxic metals. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. bio-conferences.orgnih.gov This technique enhances energy efficiency and is considered a green chemistry tool.
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.gov This approach improves atom economy and reduces the number of synthetic steps and purification procedures, aligning well with green chemistry principles. The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) is a notable example used for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govnajah.edu
The application of these principles to the synthesis of this compound would involve selecting aqueous or green solvents, exploring catalyst-free conditions for cyclization, and potentially designing a multicomponent reaction to assemble the core structure efficiently. For instance, using a solvent system like polyethylene (B3416737) glycol (PEG-400) and water could be a greener alternative for the fluorination and condensation steps. acs.orgnih.gov
| Green Chemistry Approach | Specific Example in Imidazo[1,2-a]pyridine Synthesis | Key Sustainability Benefit | Reference |
|---|---|---|---|
| Aqueous Reaction Media | Cu(II)–ascorbate-catalyzed A3-coupling in aqueous micellar media. | Reduces use of hazardous organic solvents. | acs.org |
| Microwave Irradiation | Rapid and efficient preparation of various derivatives. | Reduced reaction times and energy consumption. | bio-conferences.org |
| Catalyst-Free Synthesis | Reaction of α-bromo/chloroketones with 2-aminopyridines at 60ºC. | Avoids catalyst toxicity and cost, simplifies purification. | bio-conferences.org |
| Multicomponent Reactions (MCRs) | Groebke-Blackburn-Bienayme reaction for 3-amino analogues. | High atom economy, operational simplicity, reduced waste. | nih.gov |
Chemical Reactivity and Transformation Studies of 3 Fluoroimidazo 1,2 a Pyridine 2 Carbohydrazide
Reactions of the Carbohydrazide (B1668358) Functional Group
The carbohydrazide group (-CONHNH₂) is a versatile functional group known for its nucleophilicity and ability to participate in a variety of condensation and substitution reactions.
Condensation Reactions for N-Acylhydrazone Formation
One of the most characteristic reactions of carbohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration. The resulting N-acylhydrazones are compounds containing the –CO–NH–N=CH– functional group. nih.gov
For imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives, this reaction provides a straightforward method for introducing a wide range of substituents. For instance, the non-fluorinated analogue has been shown to react with various aromatic aldehydes to produce the corresponding N'-arylmethylene-imidazo[1,2-a]pyridine-2-carbohydrazides. The synthesis is generally achieved by refluxing the carbohydrazide and the respective aldehyde in a solvent such as ethanol.
The general synthesis of acylhydrazones is achieved through the condensation of a hydrazide with an aldehyde or ketone, often in an alcohol solvent and sometimes with an acid catalyst. nih.gov These N-acylhydrazone derivatives are important intermediates in organic synthesis. beilstein-journals.org
| Reactant A (Carbohydrazide) | Reactant B (Aldehyde) | Resulting N-Acylhydrazone Product |
|---|---|---|
| 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide | Benzaldehyde | N'-benzylidene-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
| This compound | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
| This compound | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
| This compound | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
Cycloaddition Reactions Involving the Hydrazide Moiety
The hydrazide functional group and its derivatives, particularly N-acylhydrazones, can participate in cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. proquest.comacs.org A common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, where the hydrazone derivative acts as a three-atom component (the 1,3-dipole). wikipedia.orglibretexts.org
N-acylhydrazones can be converted into azomethine imines, which are reactive 1,3-dipoles. These can then react with various dipolarophiles, such as alkenes or alkynes, to yield pyrazolidine or pyrazoline derivatives. acs.orgacs.org For example, catalytic asymmetric intramolecular [3+2] cycloadditions of hydrazone/olefin systems have been used to produce pyrazolidine derivatives, which are precursors to valuable 1,3-diamines. acs.org While not specifically documented for this compound, its derived N-acylhydrazones are expected to undergo similar transformations, providing a synthetic route to complex, fused heterocyclic systems. The reaction of hydrazones with α,β-unsaturated ketones can also lead to the formation of pyrazoline derivatives. nih.gov
Nucleophilic Acyl Substitution and Derivatives
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. slideshare.net It involves the replacement of a leaving group attached to a carbonyl carbon with a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate.
The carbohydrazide, this compound, is itself synthesized via a nucleophilic acyl substitution reaction. Typically, the corresponding ethyl ester, ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate, is treated with hydrazine (B178648) hydrate (B1144303). In this reaction, the hydrazine acts as the nucleophile, attacking the ester's carbonyl carbon and displacing the ethoxide leaving group.
Conversely, the carbohydrazide can serve as a precursor for other carboxylic acid derivatives, although this is less common than its use in condensation reactions. Under specific conditions, the -NHNH₂ group could be replaced by other nucleophiles, or the carbohydrazide could be hydrolyzed back to the parent carboxylic acid. The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides.
| Starting Material | Reagent (Nucleophile) | Potential Product | Reaction Type |
|---|---|---|---|
| Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Hydrazine (H₂NNH₂) | This compound | Formation of Hydrazide |
| 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | Thionyl Chloride (SOCl₂) | 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl chloride | Formation of Acid Chloride |
| 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl chloride | Ammonia (B1221849) (NH₃) | 3-fluoroimidazo[1,2-a]pyridine-2-carboxamide | Formation of Amide |
| 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl chloride | Ethanol (CH₃CH₂OH) | Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Formation of Ester |
Reactivity of the Imidazo[1,2-a]pyridine (B132010) Ring System
The imidazo[1,2-a]pyridine core is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the fluorine atom at the C-3 position introduces specific electronic effects that influence its reactivity patterns.
Electrophilic Aromatic Substitution Patterns on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is known to undergo electrophilic aromatic substitution preferentially at the C-3 position of the five-membered imidazole (B134444) ring. acs.org This regioselectivity is attributed to the greater stability of the cationic intermediate (arenium ion) formed upon electrophilic attack at C-3 compared to other positions, such as C-2. acs.orgnih.gov The intermediate from C-3 attack allows the aromaticity of the six-membered pyridine (B92270) ring to be maintained. acs.orgnih.gov
In the case of this compound, the most reactive C-3 position is already occupied by a fluorine atom. Fluorine is an electron-withdrawing but ortho-, para-directing substituent. However, the strong inherent preference of the ring system for C-3 substitution means that further electrophilic attack is significantly disfavored. If a reaction were forced, substitution would likely be directed to the pyridine ring (positions C-5, C-6, C-7, or C-8), influenced by the existing substituents. The development of multicomponent reactions has also provided methods for the functionalization of the C-3 position. acs.org
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Moiety
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the fluorine atom at C-3 is a potential leaving group for an SNAr reaction. However, the imidazo[1,2-a]pyridine ring is inherently electron-rich, which generally disfavors nucleophilic attack. The viability of an SNAr reaction at the C-3 position would depend on the ability of the ring system and the C-2 carbohydrazide group to stabilize the negative charge of the intermediate Meisenheimer complex.
While SNAr reactions are well-documented for electron-deficient rings like 2-fluoropyridines, especially when activated by other electron-withdrawing groups, their application to the electron-rich C-3 position of the imidazo[1,2-a]pyridine core is less common. Studies on related systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, have shown that nucleophilic substitution can occur, with the regioselectivity (substitution at C-2 or C-3) being highly dependent on the nature of the nucleophile. For example, sulfur nucleophiles were found to displace the 3-nitro group, whereas nitrogen and oxygen nucleophiles displaced the 2-cyano group.
C-H Functionalization Methodologies for Further Derivatization
Direct C-H functionalization is a powerful and atom-economical strategy for the structural diversification of heterocyclic compounds. rsc.org In the case of the imidazo[1,2-a]pyridine ring system, the C3 position is generally the most nucleophilic and, therefore, the most reactive site for electrophilic and radical substitutions. researchgate.netnih.gov However, in this compound, this position is already occupied by a fluorine atom. The presence of both a strongly electron-withdrawing fluorine atom at C3 and a deactivating carbohydrazide group at C2 renders the imidazole moiety significantly electron-deficient. Consequently, further C-H functionalization is expected to occur on the more electron-rich pyridine ring, specifically at the C5, C6, C7, and C8 positions. rsc.org
The regioselectivity of these reactions will be governed by the electronic effects of the substituents and the nature of the reaction (electrophilic, radical, or metal-catalyzed). While specific studies on the C-H functionalization of this compound are not yet available in the literature, methodologies applied to other substituted imidazo[1,2-a]pyridines can provide valuable insights into potential derivatization strategies.
Table 1: Potential C-H Functionalization Reactions on the Pyridine Ring of this compound
| Position | Reaction Type | Reagents and Conditions | Expected Product |
| C5 | Radical Alkylation | Alkyl N-hydroxyphthalimides, Eosin Y, Visible light | 5-Alkyl-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
| C5, C7 | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 5-Halo- and/or 7-halo-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
| C5, C7 | Nitration | HNO₃/H₂SO₄ | 5-Nitro- and/or 7-nitro-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
| Various | Metal-catalyzed Arylation | Aryl halides, Pd catalyst, Base | Arylated-3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide |
Recent advancements in photoredox catalysis have enabled the C5-alkylation of imidazo[1,2-a]pyridines, a strategy that could potentially be applied to the target molecule. Electrophilic substitution reactions, such as halogenation and nitration, are also plausible on the pyridine ring, with the regioselectivity being influenced by the directing effects of the fused imidazole ring and the substituents. Palladium-catalyzed direct arylation has been successfully employed for the C-H functionalization of imidazo[1,2-a]pyridines with aryl bromides, offering another avenue for derivatization. acs.org
Stability and Degradation Pathways under Various Reaction Conditions
The imidazo[1,2-a]pyridine ring is generally considered a stable aromatic system. However, it can be susceptible to degradation under harsh acidic or basic conditions, as well as upon exposure to strong oxidizing agents or UV light. The presence of the electron-withdrawing fluorine and carbohydrazide groups may influence the susceptibility of the ring to nucleophilic attack, although the aromaticity of the system provides significant stabilization.
The carbohydrazide moiety is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. Additionally, the hydrazide functional group can undergo oxidation.
Table 2: Potential Degradation Pathways for this compound
| Condition | Potential Degradation Pathway | Major Degradation Product(s) |
| Acidic (e.g., HCl) | Hydrolysis of the carbohydrazide | 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and hydrazine |
| Basic (e.g., NaOH) | Hydrolysis of the carbohydrazide | Salt of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and hydrazine |
| Oxidative (e.g., H₂O₂) | Oxidation of the carbohydrazide and/or ring | Various oxidized products |
| Photolytic (e.g., UV light) | Photodegradation of the ring system | Complex mixture of photoproducts |
| Thermal | Thermal decomposition | Various decomposition products |
Studies on related N-heterocyclic carbohydrazides have shown that the stability of the carbohydrazide bond can be influenced by the electronic nature of the heterocyclic ring. rsc.org It is plausible that the electron-deficient nature of the 3-fluoroimidazo[1,2-a]pyridine ring system could impact the rate of hydrolysis of the attached carbohydrazide group. Detailed stability studies, including forced degradation under various stress conditions (acid, base, oxidation, light, and heat), would be necessary to fully elucidate the degradation pathways and identify the resulting degradants of this compound.
Structure Activity Relationship Sar Investigations of 3 Fluoroimidazo 1,2 a Pyridine 2 Carbohydrazide Derivatives
Impact of Fluoro-Substitution on the Imidazo[1,2-a]pyridine (B132010) Core on Activity Profiles
The strategic placement of fluorine atoms on heterocyclic scaffolds is a widely used strategy in drug design to modulate a compound's physicochemical and biological properties. A regioselective method for the synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been described using Selectfluor as the fluorinating agent. acs.org The introduction of a fluorine atom at the C3 position of the imidazo[1,2-a]pyridine core can profoundly influence the molecule's activity profile through several mechanisms.
Fluorine's high electronegativity can alter the electron distribution within the aromatic system, affecting the pKa of the heterocyclic nitrogen atoms and influencing the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target. researchgate.net For instance, in a series of imidazo[1,2-a]pyridine-based antitubercular agents, the substitution of a methyl group with a chlorine atom at the 7-position diminished activity, highlighting the sensitivity of the scaffold to electronic modifications. nih.gov Conversely, the addition of a fluorine or chlorine atom to a biaryl ether substituent on the same scaffold resulted in compounds with outstanding nanomolar potency against Mycobacterium tuberculosis. nih.gov
While direct SAR studies on the 3-fluoro position of the carbohydrazide (B1668358) series are limited, studies on related structures provide valuable insights. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166), mimicking its physicochemical properties and demonstrating utility in a GABA(A) receptor modulator. researchgate.netnih.gov However, the effect of fluorination is highly context-dependent; in a series of imidazopyridine-based PD-L1 inhibitors, fluorine substitution on an attached biphenyl (B1667301) core was found to be detrimental to activity. nih.gov These findings underscore the importance of empirical testing to determine the precise impact of fluoro-substitution on the activity of 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide derivatives against a specific biological target.
| Compound/Modification | Target/Assay | Effect on Activity | Reference |
| 7-Chloro vs. 7-Methyl substitution | M. tuberculosis | 5-fold decrease in activity | nih.gov |
| Fluoro-substitution on biaryl ether | M. tuberculosis | Outstanding potency (MIC = 0.004 μM) | nih.gov |
| 8-Fluoroimidazo[1,2-a]pyridine | GABA(A) Receptor | Acts as a successful bioisostere | researchgate.netnih.gov |
| Fluoro-substitution on biphenyl core | PD-L1 Inhibition | Not tolerated, reduces activity | nih.gov |
Role of the Carbohydrazide Substituent in Modulating Biological Interactions
The carbohydrazide moiety at the C2 position is a critical functional group that significantly influences the biological and pharmacological profile of the molecule. It serves as a versatile synthetic handle, allowing for the creation of diverse libraries of derivatives through reactions with various aldehydes and other reagents. nih.gov
The carbohydrazide group itself is a potent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a protein's binding site. This was demonstrated in a study where imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) was used as a key intermediate to synthesize two series of derivatives, aryl hydrazones and aryl triazoles. nih.gov The resulting compounds were evaluated for cytotoxic activity against several human cancer cell lines. Notably, compound 7d , an aryl hydrazone derivative with a 4-bromophenyl group, exhibited the highest cytotoxic potential against MCF-7 and HT-29 cancer cells, with IC50 values of 22.6 µM and 13.4 µM, respectively. nih.gov This highlights the carbohydrazide linker's role in positioning the aryl substituent for optimal interaction with the target.
Furthermore, the carbohydrazide functional group is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain. nih.gov The inherent properties of the carbohydrazide group, combined with its synthetic tractability, make it a key component in modulating the biological interactions of this compound analogues.
| Derivative Series | Modification | Cell Line (HT-29) IC50 | Key Finding | Reference |
| Aryl hydrazone (7d) | 4-Bromophenyl substituent | 13.4 µM | Highest cytotoxic activity | nih.gov |
| Aryl triazole (11d) | 4-Bromophenyl substituent | 83.9 µM | Decreased activity vs. hydrazone | nih.gov |
Topographical and Electronic Effects of Structural Modifications on Potential Target Binding
Molecular modeling studies on cytotoxic imidazo[1,2-a]pyridine-2-carbohydrazide derivatives identified Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) as a plausible target. nih.gov Docking and molecular dynamics simulations revealed that the most potent compound interacted with key residues Lys627 and Asp836 within the binding site. nih.gov This suggests that the specific topography of the derivative allows it to fit snugly into the pocket, while the electronic properties of the carbohydrazide and substituted phenyl ring facilitate crucial hydrogen bonding and electrostatic interactions.
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. nih.gov For analogues of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. nih.govresearchgate.net
A 3D-QSAR study was conducted on a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, which are structurally related to the 2-carbohydrazide series. openpharmaceuticalsciencesjournal.comresearchgate.net This study began with the generation of a five-featured common pharmacophore hypothesis (HHPRR), consisting of one positive ionizable, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This pharmacophore represents the key spatial arrangement of features required for antimycobacterial activity.
Subsequently, an atom-based 3D-QSAR model was developed for a training set of 27 compounds, which yielded a high correlation coefficient (R² = 0.9181). openpharmaceuticalsciencesjournal.comresearchgate.net The model's predictive power was confirmed using a test set of 11 compounds, resulting in a good cross-validation correlation coefficient (Q² = 0.6745) and a Pearson-r of 0.8427. openpharmaceuticalsciencesjournal.comresearchgate.net Such validated models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps can guide the rational design of new, more potent this compound analogues by indicating optimal positions for substituent modifications. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery used to identify novel core structures with improved properties while maintaining the essential binding characteristics of a known active compound. researchgate.netscispace.com These approaches are highly relevant for the optimization of leads based on the this compound scaffold.
Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar 3D arrangement of key functional groups. researchgate.net This strategy has been successfully applied to the imidazo[1,2-a]pyridine core. For instance, researchers identified imidazo[1,2-a]pyridines as novel positive allosteric modulators of the mGlu2 receptor by performing a scaffold hop from a known pyridone series, based on shape and electrostatic similarity. nih.gov This demonstrates that other heterocyclic systems can mimic the function of the imidazo[1,2-a]pyridine core.
Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. researchgate.net The fluorine atom itself is often considered a bioisostere of a hydrogen atom or a hydroxyl group. A compelling example related to the core is the use of an 8-fluoroimidazo[1,2-a]pyridine ring as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine system in a GABA(A) receptor modulator. researchgate.netnih.gov This specific substitution explored the bioisosterism between a ring nitrogen atom and a C-F group, focusing on physicochemical properties like electrostatic surface, pKa, and dipole moments to achieve a desired biological profile. researchgate.net These strategies could be applied to the this compound scaffold to discover new intellectual property, enhance potency, or improve drug-like properties. scispace.com
Molecular Mechanism of Action and Target Engagement Studies
Biochemical Pathway Modulation by 3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide Derivatives
The imidazo[1,2-a]pyridine (B132010) scaffold, a core component of the subject compound, is recognized for its ability to interact with and modulate critical cellular signaling pathways. mmu.ac.uk Derivatives of this scaffold have been identified as antagonists to the H1 receptor and as inhibitors of kinases and antilipases. mmu.ac.uk For instance, certain imidazopyridine carbohydrazide (B1668358) derivatives have been investigated for their kinase inhibitory activity, with computational studies identifying Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) as a plausible target. nih.gov PDGFRA is a receptor tyrosine kinase that plays a crucial role in cellular proliferation and differentiation, and its inhibition can have significant therapeutic implications. Previous studies on other imidazopyridine derivatives have also pointed to PDGFRA as a major off-target, confirming the scaffold's affinity for this kinase. nih.gov
Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., Urease Inhibition)
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant enzyme inhibitory activity, particularly against urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, playing a role in the pathogenesis of ulcers caused by bacteria like Helicobacter pylori. nih.govnih.gov
In vitro studies on a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, which share the core fluoro-imidazopyridine structure, identified several potent urease inhibitors. nih.govnih.gov Analogs with strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (–NO2) groups, displayed superior inhibitory potentials compared to the standard drug, thiourea. nih.govnih.gov For example, analog 4i , bearing 3-CF3 & 5-NO2 groups, and analog 4o , with 2-CF3 & 5-NO2 moieties, were found to be excellent inhibitors of the urease enzyme. nih.gov The structure-activity relationship (SAR) studies highlighted that substituents capable of forming strong hydrogen bonds (like -OH) or those with a strong electron-withdrawing nature significantly enhance the inhibitory activity. nih.gov
Interactive Table: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives
| Compound | Substituents | IC₅₀ (µM) |
| 4i | 3-CF₃, 5-NO₂ | 5.68 ± 1.66 |
| 4o | 2-CF₃, 5-NO₂ | 7.11 ± 1.24 |
| 4g | 4-CF₃ | 9.41 ± 1.19 |
| 4h | 3-NO₂ | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
Receptor Binding Affinity and Ligand-Receptor Interaction Analysis (e.g., GABA-A Receptor Modulation)
The imidazo[1,2-a]pyridine nucleus is a known pharmacophore for targeting central nervous system receptors, notably the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov This receptor is a key player in mediating inhibitory neurotransmission in the brain. researchgate.net Studies have shown that ligands containing the 8-fluoroimidazo[1,2-a]pyridine (B164112) ring can act as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in GABA-A receptor modulators. nih.gov Furthermore, derivatives of the related imidazo[1,2-a]pyrimidine scaffold have been developed as high-affinity, functionally selective agonists for the GABA-A α2 and α3 subtypes, which are pursued for the treatment of anxiety disorders. nih.gov This indicates the inherent capability of the core imidazopyridine structure to bind to the benzodiazepine (B76468) site of GABA-A receptors, leading to allosteric modulation of receptor activity. nih.gov
Protein-Ligand Interaction Profiling (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The inhibitory activity of these compounds is directly related to their specific binding interactions within the active site of their target proteins. Molecular docking studies of potent urease inhibitors have provided detailed insights into these interactions. nih.gov The most active analogs exhibit a favorable protein-ligand interaction (PLI) profile characterized by several key non-covalent interactions. nih.gov These include:
Hydrogen Bonding: Crucial for anchoring the ligand within the active site. For instance, analogs with hydroxyl (-OH) groups can form strong hydrogen bonds with amino acid residues. nih.gov
Pi-Pi Stacking and Pi-Pi T-shaped Interactions: The aromatic rings of the imidazopyridine scaffold and its substituents engage in stacking interactions with aromatic residues of the enzyme, such as phenylalanine or tyrosine, contributing significantly to binding affinity. nih.gov
Halogen Bonding: Fluorine atoms, such as the one in the 6-fluoroimidazo[1,2-a]pyridine (B164572) core, can participate in halogen bonding with active site residues like Val558, Lys559, and Glu560, further stabilizing the ligand-protein complex. mmu.ac.uk
These interactions collectively orient the inhibitor in the active site, blocking substrate access and leading to potent enzyme inhibition.
Cellular Target Identification Methodologies
Identifying the specific cellular targets of novel compounds is a critical step in understanding their mechanism of action. For imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives, in silico approaches have proven valuable. One such methodology involves the use of predictive software to screen the compound against a database of known protein targets. nih.gov For example, the SuperPred software was used to identify PDGFRA as a plausible target for a series of cytotoxic imidazopyridine carbohydrazide derivatives. nih.gov This computational approach is subsequently validated through molecular docking and molecular dynamics simulations, which can demonstrate key interacting residues (e.g., Lys627 and Asp836 in PDGFRA) and predict the stability of the protein-ligand complex. nih.gov
Investigation of Intracellular Concentration and Distribution Mechanisms
Understanding if and how a compound enters and distributes within a cell is fundamental to evaluating its biological activity. A key methodology for this investigation involves the use of fluorescent probes. Researchers have developed probes based on the fused imidazo[1,2-a]pyridine scaffold to visualize their accumulation and localization in living cells. rsc.org By attaching a fluorophore or designing the molecule to be inherently fluorescent, these probes allow for real-time imaging in cell lines, such as HeLa cells. This technique provides direct evidence of cell permeability and can reveal distribution patterns, for example, whether the compound accumulates in the cytoplasm, nucleus, or specific organelles. rsc.org
Computational and Theoretical Studies of 3 Fluoroimidazo 1,2 a Pyridine 2 Carbohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure and properties of molecules. researchgate.net For derivatives of the imidazo[1,2-a]pyridine (B132010) family, DFT calculations are routinely used to determine optimized geometry, vibrational frequencies, and electronic properties. These calculations would be essential to understand the intrinsic characteristics of 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide.
Electronic Structure Elucidation (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov
For a molecule like this compound, a HOMO-LUMO analysis would reveal:
Electron-donating/accepting capabilities: The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons.
Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. nih.gov
Electronic Transitions: The analysis helps in understanding the electronic absorption spectra of the molecule.
While specific values for the target compound are not available, studies on related imidazo[1,2-a]pyridine derivatives show that substitutions on the ring system significantly influence the HOMO and LUMO energy levels. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electron density. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack.
Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack.
Green Regions: Indicate neutral potential.
For this compound, an MEP map would identify the electron-rich nitrogen and oxygen atoms as potential sites for electrophilic interaction and hydrogen bonding, while electron-deficient regions would guide the understanding of nucleophilic interactions. researchgate.net
Prediction of Chemical Reactivity and Stability Parameters (e.g., Chemical Hardness, Softness)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.
| Parameter | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Higher hardness indicates lower reactivity. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electronegativity (χ) | χ = -μ | The power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
This table represents the standard formulas used in computational chemistry to calculate reactivity parameters. Specific calculated values for this compound are not available in the literature.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the stability of a ligand-protein complex and to understand the dynamic interactions between a compound and its biological target. researchgate.netopenpharmaceuticalsciencesjournal.com For this compound, an MD simulation would typically follow a molecular docking study to:
Assess the stability of the predicted binding pose.
Observe conformational changes in both the ligand and the protein target upon binding.
Calculate the binding free energy, providing a more accurate estimation of binding affinity.
Docking Studies and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org This method is fundamental in structure-based drug design. For this compound, docking studies would be performed to:
Identify potential biological targets.
Predict the binding conformation and orientation of the compound within the active site of a target protein. nih.gov
Elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net
Estimate the binding affinity (scoring function) to rank potential drug candidates.
Studies on similar imidazo[1,2-a]pyridine derivatives have successfully used docking to understand their mechanism of action and to guide the synthesis of more potent analogues. openpharmaceuticalsciencesjournal.comnih.gov
Conformational Analysis and Energetic Profiles
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy barriers between different conformers is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.
For this compound, a conformational analysis would aim to:
Identify the most stable, low-energy conformations (ground states).
Determine the energetic profile of bond rotations, particularly around the flexible carbohydrazide (B1668358) side chain.
This information is critical for docking studies, as it helps in selecting the most relevant conformation for binding to a biological target. researchgate.net
Virtual Screening Approaches for Identification of Related Scaffolds
While specific virtual screening campaigns commencing from this compound are not extensively documented in public literature, the core imidazo[1,2-a]pyridine scaffold is a frequent subject of computational studies aimed at discovering novel, related chemical skeletons. researchgate.netnih.gov These approaches are critical for expanding the chemical space around a known active core, identifying new intellectual property, and improving properties like potency, selectivity, and pharmacokinetics. The primary strategies employed include ligand-based similarity searching, pharmacophore modeling, and scaffold hopping.
A prominent example of identifying related scaffolds was a large, pre-competitive, collaborative virtual screening initiative to expand upon an imidazo[1,2-a]pyridine hit compound identified for visceral leishmaniasis. nih.govrsc.orgdndi.org This project involved an in silico exploration of five proprietary pharmaceutical company libraries to rapidly broaden the chemotype. rsc.orgresearchgate.net The initial hit, or "seed" compound, was used as a query for both close analog searching ("on scaffold") and the identification of structurally distinct compounds that fit a similar pharmacophore model ("scaffold hop"). researchgate.net
The ligand-based virtual screening methods varied between the collaborating partners but shared the common goal of identifying novel, active structures within their extensive compound collections. researchgate.net The diverse computational techniques employed highlight the different philosophies and tools used in modern drug discovery. nih.govresearchgate.net
Table 1: Overview of Collaborative Virtual Screening Approaches for an Imidazo[1,2-a]pyridine Hit
| Partner Company | Computational Approach | On-Scaffold Compounds (Actives) | Scaffold Hop Compounds (Actives) |
|---|---|---|---|
| A | ECFP4 similarity search (Tanimoto cutoff ≥ 0.7) | 45 (12) | 15 (3) |
| B | Substructure queries prioritized with Morgan fingerprint Tanimoto similarity; manual selection | 69 (10) | 121 (18) |
| C | ECFP4 similarity (Tanimoto cutoff 0.6) and in-house fingerprint search (Tanimoto cutoff 0.7) with quality filters | 85 (11) | 16 (0) |
| D | Daylight and ChemAxon fingerprint similarity ranking followed by Openeye pharmacophore alignment | 58 (12) | 56 (4) |
| E | FCFP4 fingerprint Tanimoto similarity followed by diversity-based refinement | 106 (11) | 86 (9) |
| Total | 363 (56) | 294 (34) |
Data sourced from a collaborative study on visceral leishmaniasis. researchgate.net Actives were defined as compounds with a Selectivity Index (SI) >5.
This extensive screening successfully expanded the structure-activity relationship (SAR) knowledge around the core, demonstrating that modifications were tolerated at positions 2, 3, 6, 7, and 8 while retaining anti-leishmanial activity. nih.gov
Another powerful virtual screening strategy involves the development of three-dimensional (3D) pharmacophore models. In a study aimed at discovering new B-Raf kinase inhibitors, a 3D pharmacophore model was generated from a set of 39 known imidazopyridine inhibitors. nih.gov The optimal model consisted of eight features: two hydrogen bond acceptors, three hydrogen bond donors, and three hydrophobic regions. nih.gov This abstract representation of essential steric and electrostatic features was then used as a 3D query to screen the NCI2000 database. The screening identified hit compounds with entirely new skeletons that were subsequently filtered using molecular docking and had their biological activities predicted by a quantitative structure-activity relationship (QSAR) model, resulting in the identification of three potential new B-Raf inhibitors. nih.gov
These examples underscore the utility of virtual screening in computational studies of the imidazo[1,2-a]pyridine scaffold. By leveraging large chemical databases and diverse computational methods, researchers can effectively perform scaffold hopping to identify novel and patentable chemical series that retain the desired biological activity of the original hit compound.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. For 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be essential for a complete structural assignment.
¹H NMR: This technique would identify the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as for the -NH and -NH₂ protons of the hydrazide group. The chemical shifts (δ) and coupling constants (J) would provide critical information about the connectivity of the atoms.
¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbons in the heterocyclic rings and the carbonyl carbon (C=O) of the hydrazide group, which typically appears significantly downfield.
¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR would provide a specific signal for the fluorine at the C3 position. The coupling of this fluorine atom with adjacent protons (if any) and carbons would be observable in the ¹H and ¹³C spectra, respectively, further confirming its location on the imidazo[1,2-a]pyridine (B132010) core.
A hypothetical data table for the expected NMR signals is presented below.
| Technique | Expected Chemical Shift Range (ppm) | Key Protons/Carbons |
| ¹H NMR | 6.5 - 8.5 | Aromatic protons on the pyridine ring |
| 4.0 - 5.0 | -NH₂ protons | |
| 9.0 - 10.0 | -NH proton | |
| ¹³C NMR | 110 - 150 | Carbons of the imidazo[1,2-a]pyridine core |
| 160 - 170 | Carbonyl carbon (C=O) | |
| ¹⁹F NMR | -110 to -140 | Fluorine atom at C3 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS would confirm the molecular weight and provide structural information through analysis of its fragmentation pattern. Under ionization, the molecule would form a molecular ion [M]⁺, and subsequent fragmentation would yield characteristic daughter ions, helping to piece together the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-F, and C=N bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (hydrazide) | 3200 - 3400 |
| C=O stretch (amide I band) | 1640 - 1680 |
| N-H bend (amide II band) | 1510 - 1550 |
| C-F stretch | 1000 - 1400 |
| C=N and C=C stretch (aromatic) | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₇FN₄O), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a crucial step in confirming the identity of a newly synthesized compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are vital for assessing the purity of a compound and for its separation from reaction mixtures or impurities.
Thin-Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. By using an appropriate column and mobile phase, a sharp, single peak for the compound would indicate high purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Future Research Directions and Academic Applications
Development of Novel Synthetic Routes to Access Diverse 3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide Analogues
Future synthetic efforts will likely focus on creating a diverse library of analogues to explore the chemical space around the this compound scaffold. Methodologies that allow for the efficient and regioselective introduction of various substituents will be crucial. Facile synthetic entries into 3-substituted imidazo[1,2-a]pyridines have been developed using formimidamide chemistry, which avoids the need for expensive or caustic reagents and transition metals. nih.gov One-pot procedures have also shown promise in improving yields for related structures. nih.gov
Furthermore, multicomponent reactions, such as five-component cascade reactions, have been successfully employed to synthesize imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives, highlighting the potential for complex structures to be assembled in a single step. rsc.org Adapting these strategies to the synthesis of this compound analogues could significantly accelerate the discovery of new bioactive compounds. Research could also explore the synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides, which can then be further functionalized. organic-chemistry.org
Table 1: Potential Synthetic Strategies for Analogue Development
| Strategy | Description | Potential Advantages |
|---|---|---|
| Formimidamide Chemistry | Utilizes benzyl/allyl/propargyl halides and 2-amino pyridines. nih.gov | Devoid of expensive or caustic reagents, transition-metal-free. nih.gov |
| One-Pot Procedures | Combines multiple reaction steps into a single operation. nih.gov | Improved efficiency and yield. nih.gov |
| Multicomponent Reactions | Employs several starting materials in a single reaction to build complex molecules. rsc.org | High atom economy, operational simplicity, and access to structural diversity. rsc.org |
| Cyclodehydration of α-Aminopyridinyl Amides | A method to synthesize 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org | Provides a key intermediate for further derivatization. organic-chemistry.org |
Advanced Mechanistic Investigations of Biological Activities
While initial studies may reveal the biological activities of this compound, future research must delve into the intricate molecular mechanisms underlying these effects. For instance, related imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit the AKT/mTOR pathway in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Advanced techniques such as proteomics, transcriptomics, and metabolomics could be employed to identify the specific cellular targets and pathways modulated by the compound.
Computational methods will also play a pivotal role. Density Functional Theory (DFT) has been used to investigate the reactivity and stability of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, providing insights into their chemical behavior. scirp.org Molecular docking and molecular dynamics simulations can help to elucidate the binding modes of these compounds with their biological targets, as demonstrated with imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives targeting PDGFRA. nih.gov
Rational Design of Next-Generation Imidazo[1,2-a]pyridine-Based Chemical Probes
The fluorescent properties of the imidazo[1,2-a]pyridine scaffold make it an excellent candidate for the development of chemical probes. nih.gov Researchers have successfully designed and synthesized imidazo[1,2-a]pyridine-based fluorescent probes for the detection of biologically relevant species such as hydrogen peroxide (H₂O₂), Fe³⁺, and Hg²⁺. mdpi.comrsc.org These probes often exhibit high selectivity and sensitivity, with some capable of functioning within living cells. mdpi.comrsc.org
Future work in this area could focus on designing probes derived from this compound for the detection of other important analytes or for monitoring specific biological processes. The carbohydrazide (B1668358) functional group provides a convenient handle for conjugation to other molecules, enabling the development of targeted or activatable probes. The introduction of a fluorine atom could also modulate the photophysical properties of the resulting probes.
Table 2: Examples of Imidazo[1,2-a]pyridine-Based Fluorescent Probes
| Probe Target | Sensing Mechanism | Application | Reference |
|---|---|---|---|
| H₂O₂ | Cleavage of a boronate ester, leading to a "turn-on" fluorescence signal. | Detection in living A549 cells. mdpi.com | mdpi.com |
| Fe³⁺ | "Turn-on" fluorescence sensing. | Detection in aqueous media and HeLa cells. rsc.org | rsc.org |
| Hg²⁺ | "Turn-off" fluorescence sensing. | Detection in aqueous media and HeLa cells. rsc.org | rsc.org |
Exploration of Structure-Function Relationships Beyond Initial Findings
A systematic exploration of the structure-function relationships (SFR) is essential for optimizing the properties of this compound. This involves synthesizing a wide range of analogues with modifications at various positions of the imidazo[1,2-a]pyridine ring and the carbohydrazide side chain. The biological activities and physicochemical properties of these analogues would then be systematically evaluated.
For example, studies on related imidazo[1,2-a]pyridine-oxazole derivatives have shown that the nature and position of substituents can significantly impact their urease inhibitory activity. mmu.ac.uk Similarly, the cytotoxic potential of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives against cancer cell lines was found to be highly dependent on the aryl substituent on the hydrazone moiety. nih.gov These findings underscore the importance of a detailed SFR analysis to guide the design of more potent and selective compounds.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and can be powerful tools in the development of this compound derivatives. ijettjournal.orgijirt.org These technologies can be used to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetics, based on the chemical structures of the compounds. mednexus.org
AI and ML algorithms can analyze large datasets of existing imidazo[1,2-a]pyridine derivatives to identify novel structural motifs that are likely to confer desired biological activities. ijirt.org Generative AI models can even design novel molecules with optimized properties from scratch. ijettjournal.org By integrating AI and ML into the research pipeline, the process of discovering and optimizing new drug candidates based on the this compound scaffold can be significantly accelerated, making it more cost-effective and efficient. ijettjournal.orgmednexus.org
Q & A
Q. What are the standard synthetic routes for preparing 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide and its derivatives?
The synthesis typically involves a multi-step approach:
Core Formation : Cyclocondensation of 2-aminopyridine with ethyl bromopyruvate in ethanol under reflux to form the imidazo[1,2-a]pyridine core .
Hydrazide Formation : Hydrazinolysis of the ethyl ester intermediate with hydrazine hydrate yields the carbohydrazide derivative .
Fluorination : Fluorine introduction may occur via electrophilic substitution (e.g., using Selectfluor®) or via fluorinated precursors during cyclization.
Optimization : Reaction conditions (solvent polarity, temperature, and catalyst) significantly impact yields. For example, DMF as a solvent enhances cyclization efficiency, while Cu(I) catalysts improve click chemistry for propargyl derivatives .
Q. How do researchers characterize the structural integrity of this compound post-synthesis?
Key characterization methods include:
Q. What in vitro biological assays are commonly employed to evaluate the pharmacological potential of this compound?
Standard assays include:
- Anticonvulsant Activity :
- Cytotoxicity :
- Toxicity :
Advanced Research Questions
Q. How does the presence of a fluorine substituent at the 3-position influence the compound's bioactivity compared to other halogenated analogs?
Fluorine’s electronegativity and small atomic radius enhance:
- Lipid Solubility : Improves blood-brain barrier penetration for CNS-targeted drugs.
- Metabolic Stability : Reduces oxidative degradation compared to -Br or -Cl analogs.
- Binding Affinity : Polar interactions with target proteins (e.g., kinase ATP pockets).
Q. Table 1: Substituent Effects on Anticonvulsant Activity
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for this carbohydrazide derivative?
Discrepancies may arise from:
- Poor Bioavailability : Low solubility or rapid metabolism.
- Off-Target Effects : In vivo complexity vs. controlled in vitro conditions.
Q. Methodological Solutions :
Q. How can computational chemistry methods enhance the understanding of structure-activity relationships (SAR) for this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Docking : Identifies potential targets (e.g., c-Met kinase) by simulating ligand-receptor interactions .
- Molecular Dynamics (MD) : Assesses binding stability over time (e.g., hydrogen bond persistence) .
Case Study : A DFT study on a brominated analog revealed that electron-withdrawing groups enhance corrosion inhibition by increasing adsorption on metal surfaces, a principle applicable to fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
